AZD5582

Beschreibung

Eigenschaften

IUPAC Name |

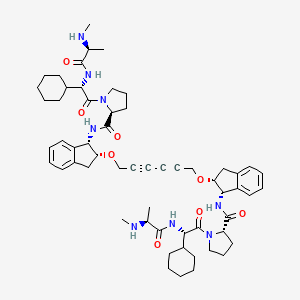

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCRYCCYXHPQF-ZVMUOSSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H78N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1015.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD5582 in Pancreatic Cancer: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 has emerged as a promising therapeutic agent in preclinical studies for pancreatic cancer, a malignancy characterized by profound resistance to conventional therapies. This technical guide delineates the core mechanisms of action of AZD5582, focusing on its dual role as an Inhibitor of Apoptosis Proteins (IAP) antagonist and a novel SHCBP1 inhibitor. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to support further research and development.

Core Mechanisms of Action

AZD5582 exerts its anti-tumor effects in pancreatic cancer through two primary, interconnected mechanisms:

-

IAP Antagonism: AZD5582 functions as a potent small-molecule mimetic of the endogenous IAP antagonist, SMAC/Diablo. It binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1 (cellular inhibitor of apoptosis protein 1) and XIAP (X-linked inhibitor of apoptosis protein), leading to their degradation and relieving their inhibitory effects on caspases.[1][2][3] This action promotes apoptosis, particularly through a TNFα-dependent pathway.[1][4] The sensitivity of pancreatic cancer cells to AZD5582-mediated IAP antagonism is critically influenced by the phosphorylation status of Akt and XIAP, with higher phosphorylation correlating with resistance. A key downstream event of IAP inhibition by AZD5582 is the downregulation of the anti-apoptotic protein Mcl-1, which is essential for the induction of apoptosis.

-

SHCBP1 Inhibition: More recently, AZD5582 has been identified as a novel inhibitor of SHCBP1 (SHC SH2 domain-binding protein 1), a protein found to be significantly overexpressed in pancreatic cancer and associated with poor prognosis. By inhibiting SHCBP1, AZD5582 disrupts the PI3K/AKT signaling pathway and prevents the degradation of the tumor suppressor protein TP53, ultimately leading to apoptotic cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AZD5582 in pancreatic cancer cell lines.

Table 1: In Vitro Efficacy of AZD5582 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) | Sensitivity | Reference |

| BxPC-3 | 23 | Sensitive | |

| Panc-1 | 110.8 | Sensitive | |

| Capan-2 | >10,000 | Resistant | |

| AsPC-1 | >10,000 | Resistant |

Table 2: Effect of AZD5582 on Apoptosis and Protein Expression

| Experiment | Cell Line(s) | Treatment | Key Findings | Reference |

| Apoptosis Assay (Annexin V/PI) | BxPC-3, Panc-1 | 100 nM AZD5582 for 24h | Significant increase in apoptotic cells | |

| Western Blot | BxPC-3, Panc-1 | Indicated doses of AZD5582 for 24h | Increased cleaved caspase-3, Decreased cIAP1 | |

| TNFα ELISA | BxPC-3 | 100 nM AZD5582 for 24h | Significant increase in TNFα production | |

| Western Blot | BxPC-3, Panc-1 | 100 nM AZD5582 for 24h | Decreased Mcl-1 protein levels |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with AZD5582's mechanism of action.

Caption: AZD5582 as an IAP Antagonist in Pancreatic Cancer.

Caption: AZD5582 as a SHCBP1 Inhibitor in Pancreatic Cancer.

Caption: General Experimental Workflow for AZD5582 Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on AZD5582 in pancreatic cancer.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD5582 in pancreatic cancer cell lines.

-

Materials:

-

Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1, Capan-2, AsPC-1)

-

96-well microtiter plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

AZD5582 stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader

-

-

Procedure:

-

Seed pancreatic cancer cells into 96-well plates at a density of 1-3 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of AZD5582 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the AZD5582 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis

-

Objective: To analyze the expression levels of key proteins involved in the AZD5582-induced signaling pathways.

-

Materials:

-

Treated and untreated pancreatic cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cIAP1, anti-XIAP, anti-p-Akt, anti-Akt, anti-Mcl-1, anti-γ-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system. γ-tubulin is typically used as a loading control.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following AZD5582 treatment.

-

Materials:

-

Treated and untreated pancreatic cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells (including any floating cells in the medium) after treatment with AZD5582 for the desired time (e.g., 24 hours).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of AZD5582 in a preclinical in vivo model of pancreatic cancer.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Pancreatic cancer cells (e.g., Panc-1)

-

Matrigel

-

AZD5582 formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AZD5582 (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group should receive a vehicle control.

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for cleaved caspase-3, TUNEL assay).

-

Conclusion

AZD5582 demonstrates a multi-faceted mechanism of action in pancreatic cancer, primarily through the antagonism of IAP proteins and the novel inhibition of SHCBP1. These actions converge to induce apoptosis and inhibit tumor growth. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and potentially translate the therapeutic promise of AZD5582 for patients with pancreatic cancer. Future studies should continue to explore the interplay between these two mechanisms and identify biomarkers to predict patient response.

References

- 1. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

AZD5582: A Dimeric SMAC Mimetic for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD5582 is a potent, second-generation, dimeric small molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (SMAC). By mimicking the N-terminal AVPI tetrapeptide motif of mature SMAC, AZD5582 targets and antagonizes Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells that play a critical role in suppressing apoptosis. This technical guide provides a comprehensive overview of AZD5582, detailing its mechanism of action, presenting key quantitative data from preclinical studies, outlining detailed experimental protocols for its evaluation, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action: IAP Antagonism

AZD5582 functions as a potent antagonist of several key IAP family members, primarily cIAP1, cIAP2, and XIAP.[1][2] These proteins act as endogenous inhibitors of apoptosis by binding to and inhibiting caspases, the primary executioners of programmed cell death.[3][4] By binding to the Baculovirus IAP Repeat (BIR) domains of these IAPs, AZD5582 disrupts their ability to inhibit caspases, thereby promoting apoptosis.

The dimeric nature of AZD5582 is crucial to its high potency. It is proposed that bivalent SMAC mimetics can bridge two BIR domains, either within the same IAP molecule (intramolecular) or between two separate IAP molecules (intermolecular). This enhanced binding affinity leads to several downstream effects:

-

cIAP1/2 Degradation: Binding of AZD5582 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome.

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.

-

TNF-α Dependent Apoptosis: A key consequence of cIAP1 degradation and NF-κB activation is the induction of Tumor Necrosis Factor-alpha (TNF-α) production. This creates a positive feedback loop where TNF-α, acting through its receptor (TNFR1), further promotes the formation of a death-inducing signaling complex, leading to caspase-8 activation and apoptosis.

-

Direct Caspase De-repression: By binding to the BIR3 domain of XIAP, AZD5582 prevents XIAP from inhibiting caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

Signaling Pathway Diagram

Caption: Mechanism of action of AZD5582.

Quantitative Data

The following tables summarize the key quantitative data for AZD5582 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Target | Assay Type | Value | Cell Line | Reference |

| cIAP1 (BIR3) | Binding Assay (IC50) | 15 nM | - | |

| cIAP2 (BIR3) | Binding Assay (IC50) | 21 nM | - | |

| XIAP (BIR3) | Binding Assay (IC50) | 15 nM | - | |

| BxPC-3 | Cell Viability (IC50) | ~100 nM | Pancreatic Cancer | |

| Panc-1 | Cell Viability (IC50) | ~100 nM | Pancreatic Cancer | |

| AsPC-1 | Cell Viability (IC50) | >10 µM | Pancreatic Cancer | |

| Capan-2 | Cell Viability (IC50) | >10 µM | Pancreatic Cancer | |

| MDA-MB-231 | Apoptosis Induction | Sub-nanomolar | Breast Cancer |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Balb/c Nude Mice | MDA-MB-231 Xenograft | 3.0 mg/kg, IV, once weekly for 2 weeks | Substantial tumor regressions | |

| Balb/c Nude Mice | Panc-1 Xenograft | Not Specified | Inhibition of tumorigenesis |

Table 3: Use as a Latency Reversing Agent (LRA) in HIV/SIV Models

| Model System | Dosing Regimen | Outcome | Reference |

| ART-suppressed BLT humanized mice | 3 mg/kg, single IP injection | Increased plasma HIV-RNA in 50-75% of mice | |

| ART-suppressed Rhesus Macaques | 0.1 mg/kg, 10 weekly IV doses | On-ART viremia observed | |

| ART-suppressed Rhesus Macaques (CD8α-depleted) | 5 doses of AZD5582 | Increased on-ART viremia in 100% of animals |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of AZD5582.

Cell Viability (MTS Assay)

This protocol is used to assess the effect of AZD5582 on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest (e.g., BxPC-3, Panc-1)

-

Complete culture medium

-

AZD5582 stock solution (e.g., in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AZD5582 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the log concentration of AZD5582.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well tissue culture plates

-

Cells of interest

-

AZD5582

-

Phosphate-Buffered Saline (PBS)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of AZD5582 or vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells from each treatment condition.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Immunoblotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.

Materials:

-

Cells and AZD5582

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-Mcl-1, anti-γ-tubulin or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with AZD5582, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., γ-tubulin or β-actin).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD5582 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., Balb/c nude mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

AZD5582 formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AZD5582 (e.g., 3.0 mg/kg) or vehicle control intravenously according to the desired schedule (e.g., once weekly).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow: Apoptosis Detection

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

AZD5582 is a promising dimeric SMAC mimetic with potent pro-apoptotic activity across a range of preclinical cancer models. Its well-defined mechanism of action, involving the dual targeting of cIAPs and XIAP, provides a strong rationale for its continued investigation as a novel anti-cancer therapeutic. This guide offers a foundational resource for researchers and drug development professionals working with AZD5582, providing essential data and methodologies to facilitate further research and development efforts.

References

AZD5582 IAP Inhibitor: A Technical Guide to Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core binding affinity, experimental protocols, and mechanism of action of AZD5582, a potent small-molecule inhibitor of Apoptosis Proteins (IAPs).

Quantitative Binding Affinity

AZD5582 is a dimeric Smac mimetic that potently binds to the BIR3 domains of several IAP proteins, preventing their interaction with caspases and leading to the induction of apoptosis.[1] The inhibitory activity of AZD5582 has been quantified against key IAP family members, demonstrating high-affinity binding.

| Target Protein | IC50 (nM) |

| cIAP1 | 15 |

| cIAP2 | 21 |

| XIAP | 15 |

Table 1: Binding Affinity of AZD5582 to IAP Proteins. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibitory activity of AZD5582 against cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1]

Signaling Pathways and Mechanism of Action

AZD5582 functions by mimicking the endogenous IAP antagonist Smac/DIABLO, thereby disrupting the inhibitory effect of IAPs on apoptosis. This leads to the activation of caspase cascades and subsequent programmed cell death. The primary mechanism involves the activation of the non-canonical NF-κB pathway and the induction of TNFα-dependent apoptosis.[2][3][4]

Upon binding to cIAP1 and cIAP2, AZD5582 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers. This signaling cascade upregulates the expression of various genes, including TNFα. The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor (TNFR1) and initiate the extrinsic apoptosis pathway, leading to the activation of caspase-8 and the executioner caspases-3 and -7.

Figure 1: AZD5582 Signaling Pathway. This diagram illustrates the mechanism of action of AZD5582, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and cellular effects of AZD5582.

TR-FRET Competitive Binding Assay for IAP Inhibitors

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying the binding affinity of inhibitors.

Principle: This assay measures the disruption of a FRET signal between a lanthanide donor (e.g., Europium-chelate) conjugated to an IAP protein and a fluorescent acceptor (e.g., Alexa Fluor 647) conjugated to a tracer that binds to the IAP. Unlabeled inhibitors compete with the tracer for binding to the IAP, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant IAP protein (cIAP1, cIAP2, or XIAP) with an affinity tag (e.g., His-tag or GST-tag).

-

Lanthanide-labeled antibody against the affinity tag (e.g., Eu-W1024 labeled anti-GST antibody).

-

Fluorescently labeled tracer with known affinity for the IAP protein.

-

AZD5582 or other test compounds.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume microplates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare serial dilutions of AZD5582 in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare a master mix containing the IAP protein and the lanthanide-labeled antibody. Incubate for 30-60 minutes at room temperature to allow for antibody-protein binding.

-

Add the IAP protein/antibody mix to the wells containing the test compound.

-

Add the fluorescently labeled tracer to all wells to initiate the binding reaction.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: TR-FRET Competitive Binding Assay Workflow. A stepwise representation of the experimental procedure.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability in response to a compound.

Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

AZD5582.

-

MTS reagent (containing phenazine ethosulfate).

-

96-well cell culture plates.

-

Spectrophotometer.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AZD5582. Include untreated control wells.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Annexin V/PI Flow Cytometry for Apoptosis

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cells treated with AZD5582 and control cells.

-

Annexin V conjugated to a fluorophore (e.g., FITC, APC).

-

Propidium Iodide (PI) solution.

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Flow cytometer.

Procedure:

-

Induce apoptosis in cells by treating with AZD5582 for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add Annexin V-fluorophore conjugate and PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for NF-κB Pathway Activation

Western blotting is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., cIAP1, p-p65, IκBα).

Materials:

-

Cells treated with AZD5582 and control cells.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cIAP1, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with AZD5582 for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels or phosphorylation.

Figure 3: Western Blotting Experimental Workflow. This flowchart outlines the key steps in analyzing protein expression and phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. biorxiv.org [biorxiv.org]

AZD5582: A Technical Guide to a Dimeric Smac Mimetic Targeting cIAP1 and XIAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, cell-permeable, dimeric antagonist of Inhibitor of Apoptosis Proteins (IAPs). It functions as a Smac mimetic, targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP) to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of AZD5582, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

AZD5582 mimics the endogenous mitochondrial protein Smac/DIABLO, which is released into the cytoplasm in response to apoptotic stimuli. The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of Smac binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby antagonizing their anti-apoptotic functions.[1] AZD5582, being a dimeric compound, exhibits high-affinity binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.[2][3]

The primary consequences of this binding are twofold:

-

Degradation of cIAP1 and cIAP2: The binding of AZD5582 to cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[4] This degradation of cIAPs relieves the inhibition of the non-canonical NF-κB signaling pathway.[5]

-

Inhibition of XIAP: AZD5582 directly binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This releases the block on the intrinsic apoptosis pathway.

The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52. This pathway activation can lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). In many cancer cell lines, the induction of apoptosis by AZD5582 is dependent on this autocrine or paracrine TNF-α signaling, which engages the extrinsic apoptosis pathway.

Quantitative Data

The following tables summarize the quantitative data for AZD5582 from various preclinical studies.

Table 1: Binding Affinity of AZD5582 to IAP BIR3 Domains

| IAP Protein | IC50 (nM) | Reference(s) |

| cIAP1 | 15 | |

| cIAP2 | 21 | |

| XIAP | 15 |

Table 2: In Vitro Efficacy of AZD5582 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |

| BxPC-3 | Pancreatic Cancer | MTS Assay | IC50 (72h) | 23 | |

| Panc-1 | Pancreatic Cancer | MTS Assay | IC50 (72h) | 110.8 | |

| Capan-2 | Pancreatic Cancer | MTS Assay | IC50 (72h) | >2000 | |

| AsPC-1 | Pancreatic Cancer | MTS Assay | IC50 (72h) | >2000 | |

| MDA-MB-231 | Breast Cancer | cIAP1 Degradation | EC50 (1h) | 0.1 | |

| MDA-MB-231 | Breast Cancer | Alamar Blue Assay | GI50 (48h) | < 0.06 | |

| MM1S | Multiple Myeloma | Cell Growth Inhibition | - | - | |

| RPMI8226 | Multiple Myeloma | Cell Growth Inhibition | - | - | |

| U266 | Multiple Myeloma | Cell Growth Inhibition | - | - | |

| KMS-5 | Multiple Myeloma | Cell Growth Inhibition | - | - | |

| Jurkat | T-cell Leukemia | Luciferase Reporter | EC50 | 7.5 | |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Dose-dependent cytotoxicity | - | |

| Cal27 | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Dose-dependent cytotoxicity | - | |

| FaDu | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Dose-dependent cytotoxicity | - |

Note: "-" indicates that a specific quantitative value was not provided in the cited source, but a qualitative effect was described.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of AZD5582.

Western Blot for IAP Degradation and Caspase Cleavage

This protocol is used to assess the levels of cIAP1, XIAP, and cleaved caspases following treatment with AZD5582.

-

Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Panc-1, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of AZD5582 (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., DMSO) for specified time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cIAP1, XIAP, cleaved caspase-3, cleaved caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with AZD5582 as described for the Western blot protocol.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Non-Canonical NF-κB Reporter Assay

This assay measures the activation of the non-canonical NF-κB pathway.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Cell Treatment: After 24 hours, treat the transfected cells with AZD5582.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

TNF-α ELISA

This assay quantifies the amount of TNF-α secreted by cells into the culture medium.

-

Sample Collection: After treating cells with AZD5582, collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a human TNF-α ELISA kit. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a TNF-α capture antibody.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of TNF-α based on the standard curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD5582 in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly by measuring tumor volume.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AZD5582 (e.g., 0.1-3.0 mg/kg, intravenously, once or twice weekly) or vehicle control.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight throughout the study.

-

At the end of the study, excise the tumors and weigh them.

-

Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for cIAP1 degradation and caspase cleavage, or immunohistochemistry.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by AZD5582 and a typical experimental workflow for its characterization.

Caption: AZD5582 mechanism of action targeting cIAP1 and XIAP.

Caption: Experimental workflow for characterizing AZD5582.

Conclusion

AZD5582 is a potent dual inhibitor of cIAP1 and XIAP that induces apoptosis in a subset of cancer cells, often through a TNF-α-dependent mechanism. Its efficacy has been demonstrated in various preclinical models. This technical guide provides a comprehensive resource for researchers and drug development professionals working with AZD5582, summarizing key quantitative data and outlining essential experimental protocols for its characterization. Further investigation into biomarkers for sensitivity and resistance to AZD5582 will be crucial for its clinical development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AZD5582: A Technical Guide to a Potent Dimeric Smac Mimetic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD5582, a potent, second-generation dimeric Smac mimetic and inhibitor of apoptosis (IAP) antagonist. The information presented herein is intended to support researchers and drug development professionals in their exploration of AZD5582 as a potential therapeutic agent.

Chemical Structure and Properties

AZD5582 is a synthetic, non-peptidic small molecule designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous pro-apoptotic protein, Smac/DIABLO. Its dimeric nature allows for potent and simultaneous engagement of the BIR domains of multiple IAP proteins.

Table 1: Chemical and Physicochemical Properties of AZD5582

| Property | Value | Reference |

| Chemical Structure | (S,S,2S,2′S)-N,N′-((1S,1′S,2R,2′R)-2,2′-(Hexa-2,4-diyne-1,6-diylbis(oxy))bis(2,3-dihydro-1H-indene-2,1-diyl))bis(1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-pyrrolidine-2-carboxamide) | [1][2] |

| Molecular Formula | C58H78N8O8 | [3][4] |

| Molecular Weight | 1015.29 g/mol | [3] |

| CAS Number | 1258392-53-8 | |

| SMILES | CN--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N[C@H]3CC4=CC=CC=C4[C@H]3OCC#CC#CCO[C@H]5C6=CC=CC=C6C[C@@H]5NC(=O)[C@H]7CCCN7C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC | |

| Solubility | Soluble in DMSO. The dihydrochloride salt has aqueous solubility of >7 mg/mL at pH 4-6. | |

| Stability | Photostable and hydrolytically stable between pH 4-6. Some amide hydrolysis is observed under strongly acidic (pH < 1) and basic (pH > 8) conditions. Stable in plasma of multiple species. |

Mechanism of Action

AZD5582 exerts its biological effects by targeting and inhibiting the activity of key members of the Inhibitor of Apoptosis (IAP) protein family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). These proteins are frequently overexpressed in cancer cells and contribute to therapeutic resistance by suppressing apoptosis.

By binding with high affinity to the Baculoviral IAP Repeat (BIR) domains of these IAPs, AZD5582 disrupts their ability to inhibit caspases, the key executioners of apoptosis. This leads to the activation of apoptotic signaling pathways and subsequent tumor cell death.

Table 2: In Vitro Activity of AZD5582

| Target | Assay | Value (IC50) | Reference |

| cIAP1 (BIR3) | Binding Assay | 15 nM | |

| cIAP2 (BIR3) | Binding Assay | 21 nM | |

| XIAP (BIR3) | Binding Assay | 15 nM |

A primary consequence of AZD5582 binding to cIAP1 is the induction of its rapid auto-ubiquitination and subsequent proteasomal degradation. The depletion of cIAP1 has two major downstream effects:

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the processing of p100 to the active p52 subunit. The p52 subunit then translocates to the nucleus to regulate gene expression.

-

Induction of Apoptosis: The loss of cIAP1 can lead to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8, initiating the extrinsic apoptosis pathway. Furthermore, by antagonizing XIAP, AZD5582 relieves the inhibition of effector caspases-3 and -7, promoting the execution of apoptosis.

Signaling Pathways

Non-Canonical NF-κB Signaling Pathway

The binding of AZD5582 to cIAP1 triggers its E3 ubiquitin ligase activity, leading to auto-ubiquitination and degradation. This removes the inhibitory effect of cIAP1 on NIK, allowing NIK to accumulate and phosphorylate IKKα. Activated IKKα then phosphorylates the NF-κB precursor protein p100, leading to its processing into the active p52 subunit. The p52 subunit dimerizes with RelB and translocates to the nucleus to activate the transcription of target genes.

Apoptosis Signaling Pathway

AZD5582 promotes apoptosis through at least two interconnected mechanisms. Firstly, the degradation of cIAP1 can lead to the spontaneous activation of caspase-8, particularly in the presence of TNF-α, initiating the extrinsic apoptosis pathway. Secondly, by directly antagonizing XIAP, AZD5582 removes the inhibition on downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates and the dismantling of the cell.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of AZD5582. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Immunoblotting for cIAP1 Degradation

This protocol is used to assess the ability of AZD5582 to induce the degradation of cIAP1.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of AZD5582 or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of cIAP1.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to quantify the induction of apoptosis by AZD5582.

Methodology:

-

Cell Treatment: Treat cells with AZD5582 as described in the immunoblotting protocol.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Cell Viability Assay (MTS/MTT)

This colorimetric assay is used to measure the cytotoxic effects of AZD5582.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of AZD5582.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

AZD5582 is a potent and selective dimeric Smac mimetic that effectively induces apoptosis in cancer cells by targeting IAP proteins. Its well-defined mechanism of action, involving the activation of the non-canonical NF-κB pathway and the direct promotion of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the biological activities of AZD5582 in various preclinical models.

References

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vivo Anti-Tumor Activity of AZD5582: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, dimeric, second mitochondrial-derived activator of caspases (SMAC) mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, AZD5582 binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to their degradation or inactivation. This action relieves the inhibition of caspases, thereby promoting programmed cell death (apoptosis) in cancer cells. This technical guide provides an in-depth overview of the preclinical in vivo anti-tumor activity of AZD5582, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental methodologies.

Mechanism of Action: IAP Antagonism and Apoptosis Induction

AZD5582 exerts its anti-tumor effects by targeting key nodes in the apoptosis signaling pathway. Its primary mechanism involves the inhibition of cIAP1 and XIAP, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance.

The binding of AZD5582 to cIAP1 induces its auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. A critical consequence of this pathway activation is the transcriptional upregulation and secretion of Tumor Necrosis Factor-alpha (TNFα). This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the tumor cell surface. This engagement of the TNFR1 signaling cascade, now uninhibited due to the absence of cIAP1, leads to the formation of Complex II and the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway.

Simultaneously, AZD5582 antagonizes X-linked inhibitor of apoptosis protein (XIAP), which is a potent direct inhibitor of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. By binding to the BIR3 domain of XIAP, AZD5582 prevents XIAP from inhibiting these caspases. The convergence of cIAP1 degradation-induced caspase-8 activation and the direct disinhibition of effector caspases by XIAP antagonism results in robust activation of caspase-3, leading to the cleavage of essential cellular substrates and the execution of apoptosis.[1][2]

Caption: AZD5582 signaling pathway leading to apoptosis.

Data Presentation: In Vivo Efficacy

The anti-tumor activity of AZD5582 has been evaluated in several preclinical xenograft models. A summary of the key findings is presented below.

Table 1: Efficacy of AZD5582 in Breast Cancer Xenograft Models

| Cell Line | Mouse Strain | Treatment Protocol | Outcome | Pharmacodynamic Effects | Reference |

| MDA-MB-231 | Xenograft-bearing mice | 3.0 mg/kg, IV, weekly for 2 weeks | Substantial tumor regressions | cIAP1 degradation and caspase-3 cleavage in tumor cells | [3][4] |

Table 2: Efficacy of AZD5582 in Pancreatic Cancer Xenograft Models

| Cell Line | Mouse Strain | Treatment Protocol | Outcome | Pharmacodynamic Effects | Reference |

| Panc-1 | Xenograft model | Not specified | Decreased tumor growth and weight | Increased cleaved caspase-3 expression | [5] |

| Capan-2 (AKT-shRNA) | Xenograft model | Not specified | Inhibition of tumor growth (with AKT inhibition) | Decreased AKT and XIAP expression | |

| AsPC-1 (AKT-shRNA) | Xenograft model | Not specified | Inhibition of tumor growth (with AKT inhibition) | Decreased AKT and XIAP expression | |

| Capan-2 (Wild-type) | Xenograft model | Not specified | No change in tumor growth | - | |

| AsPC-1 (Wild-type) | Xenograft model | Not specified | No change in tumor growth | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for evaluating the in vivo anti-tumor activity of AZD5582.

Xenograft Model Establishment

A typical workflow for establishing and evaluating a cell line-derived xenograft (CDX) model is outlined below.

Caption: Experimental workflow for in vivo xenograft studies.

1. Cell Culture and Implantation:

-

Cell Lines: Human breast cancer (MDA-MB-231) or pancreatic cancer (Panc-1) cells are cultured in appropriate media until they reach exponential growth phase.

-

Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are typically used to prevent rejection of human tumor cells.

-

Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells, often in a mixture of media/PBS and Matrigel, is injected subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer).

2. Tumor Growth Monitoring and Treatment:

-

Tumor Measurement: Tumor growth is monitored regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

-

Drug Administration: AZD5582 is formulated in a suitable vehicle (e.g., PEG 400) and administered to the treatment group, typically via intravenous (IV) injection. Dosing schedules have been reported as 3.0 mg/kg weekly for two weeks in breast cancer models.

3. Endpoint Analysis:

-

Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

-

Pharmacodynamic Assessment: A portion of the tumor is snap-frozen for Western blot analysis to detect changes in protein levels of cIAP1, cleaved caspase-3, and other relevant markers. The remaining tumor tissue is fixed in formalin and embedded in paraffin for immunohistochemistry (IHC).

Immunohistochemistry (IHC) Protocol for Cleaved Caspase-3

1. Tissue Preparation:

-

Deparaffinize 5 µm thick sections in xylene and rehydrate through a graded series of ethanol to deionized water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating slides in a sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites using a blocking serum (e.g., normal goat serum).

-

Incubate with a primary antibody against cleaved caspase-3 (e.g., Rabbit anti-Human Cleaved Caspase-3) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

4. Analysis:

-

Apoptotic cells, indicated by positive staining for cleaved caspase-3, are quantified, often by calculating an apoptotic index (percentage of positive cells).

Conclusion

AZD5582 demonstrates significant single-agent in vivo anti-tumor activity in preclinical models of breast and pancreatic cancer. Its mechanism of action, centered on the potent and dual inhibition of cIAP1 and XIAP, effectively induces apoptosis in sensitive tumor cell lines. The efficacy is particularly pronounced in tumors that rely on IAP overexpression for survival. Further research, including combination studies and evaluation in patient-derived xenograft models, will continue to delineate the therapeutic potential of AZD5582 in oncology. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of cancer drug development.

References

- 1. cfar.ucsd.edu [cfar.ucsd.edu]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD5582 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions by mimicking the endogenous IAP-binding protein, SMAC (Second Mitochondria-derived Activator of Caspases), and binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1] This interaction leads to the degradation of cIAP1 and cIAP2, thereby activating the non-canonical NF-κB signaling pathway and promoting apoptosis in cancer cells.[2] Additionally, AZD5582 can induce Tumor Necrosis Factor-alpha (TNF-α) dependent apoptosis in sensitive cell lines.[3][4] These application notes provide detailed protocols for the use of AZD5582 in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: Binding Affinity of AZD5582 to IAP Proteins

| IAP Protein | IC50 (nM) |

| cIAP1 | 15 |

| cIAP2 | 21 |

| XIAP | 15 |

Data sourced from MedchemExpress.[1]

Table 2: Cellular Response to AZD5582 in Human Pancreatic Cancer Cell Lines

| Cell Line | Sensitivity to AZD5582 | Key Molecular Features |

| BxPC-3 | Sensitive | Low p-Akt, Low p-XIAP |

| Panc-1 | Sensitive | Low p-Akt, Low p-XIAP |

| Capan-2 | Resistant | High p-Akt, High p-XIAP |

| AsPC-1 | Resistant | High p-Akt, High p-XIAP |

Sensitivity is determined by the induction of apoptosis upon treatment. Data compiled from a study on human pancreatic cancer cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the effect of AZD5582 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BxPC-3, Panc-1, SCC25, Cal27, FaDu)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

AZD5582 (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of AZD5582 in complete medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD5582 treatment.

-

Remove the medium from the wells and add 100 µL of the prepared AZD5582 dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by AZD5582 using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

AZD5582

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with the desired concentrations of AZD5582 (e.g., 100 nM) or vehicle control for 24 to 48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive cells are undergoing apoptosis.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression of key proteins in the apoptosis and NF-κB pathways following AZD5582 treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

AZD5582

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-Mcl-1, anti-p-Akt, anti-p100/p52)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with AZD5582 as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Signaling pathway of AZD5582 inducing apoptosis.

Caption: General experimental workflow for AZD5582 studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Application Notes and Protocols for AZD5582-Induced cIAP1 Degradation Analysis by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD5582 is a potent, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), binding with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1][2] This interaction triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAP1 liberates NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway, which can promote apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) following treatment with AZD5582.

Signaling Pathway of AZD5582-Induced cIAP1 Degradation

AZD5582 mimics the endogenous SMAC protein, binding to the BIR domain of cIAP1. This binding event induces a conformational change in cIAP1, activating its E3 ubiquitin ligase activity and leading to its auto-ubiquitination and degradation by the proteasome. The depletion of cIAP1 stabilizes and activates NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event leads to the processing of p100 into its active form, p52. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to regulate the transcription of target genes involved in apoptosis and other cellular processes.

Experimental Protocol: Western Blot for cIAP1 Degradation

This protocol outlines the steps for treating cells with AZD5582, preparing cell lysates, and performing a Western blot to detect changes in cIAP1 protein levels.

Materials and Reagents

-

Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) or other appropriate cell lines.

-

AZD5582: Stock solution prepared in DMSO.

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors just before use.

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

-

Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

-

Transfer Buffer: (e.g., NuPAGE Transfer Buffer)

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-cIAP1

-

Mouse or Rabbit anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: For chemiluminescence detection.

Quantitative Data Summary

| Reagent/Parameter | Recommended Concentration/Dilution | Notes |

| AZD5582 Treatment | 10 nM - 100 nM | Optimal concentration may vary by cell line. A dose-response experiment is recommended. |

| Treatment Duration | 30 minutes - 24 hours | Rapid degradation of cIAP1 can be observed in as little as 30 minutes. A time-course experiment is advised. |

| Primary Antibody: cIAP1 | 1:1000 | Example: Abcam #ab108361. Optimal dilution should be determined empirically. |

| Primary Antibody: β-actin | 1:30,000 | Example: Abcam #49900. Used as a loading control to normalize protein levels. |

| Secondary Antibodies | 1:2000 - 1:10,000 | Dilution will depend on the specific antibody and detection reagent used. |

| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes for accurate comparison. |

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Treat cells with the desired concentrations of AZD5582 (e.g., 10, 50, 100 nM) for the indicated times (e.g., 0.5, 1, 4, 24 hours). Include a vehicle control (DMSO) for each time point.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cIAP1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the cIAP1 band intensity to the corresponding loading control band intensity.

-

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing AZD5582-induced cIAP1 degradation.

Expected Results

A successful experiment will show a dose- and time-dependent decrease in the intensity of the cIAP1 band in cells treated with AZD5582 compared to the vehicle-treated control cells. The loading control (e.g., β-actin) band intensity should remain relatively constant across all lanes, confirming equal protein loading. This result would indicate that AZD5582 is effectively inducing the degradation of cIAP1 in the tested cell line.

References

Application Note: AZD5582-Induced Apoptosis Detection by Annexin V Flow Cytometry

Introduction

AZD5582 is a potent small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP, with IC50 values of 15, 21, and 15 nM, respectively[1]. By mimicking the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), AZD5582 binds to the BIR3 domains of IAPs, leading to their degradation and subsequent activation of apoptotic signaling pathways[1][2]. This application note provides a detailed protocol for the induction of apoptosis using AZD5582 and its quantification using Annexin V flow cytometry.

Mechanism of Action

AZD5582 induces apoptosis through multiple mechanisms. It triggers the degradation of cIAP1 and cIAP2, which leads to the activation of the non-canonical NF-κB pathway and the production of tumor necrosis factor-alpha (TNF-α)[3]. This autocrine or paracrine TNF-α signaling can then initiate extrinsic apoptosis. Furthermore, by antagonizing XIAP, AZD5582 relieves the inhibition of caspases, particularly caspase-9, promoting the intrinsic apoptotic pathway. Studies have shown that AZD5582 can downregulate the anti-apoptotic protein Mcl-1, further sensitizing cells to apoptosis. The sensitivity of cancer cell lines to AZD5582-induced apoptosis can be influenced by factors such as the expression of p-Akt and p-XIAP.

Principle of Annexin V Apoptosis Assay